Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

Catalog No.
S3323986
CAS No.
331730-09-7
M.F
C24H40N2O5
M. Wt
436.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amin...

CAS Number

331730-09-7

Product Name

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C24H40N2O5

Molecular Weight

436.6 g/mol

InChI

InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1

InChI Key

QYEOQPFAYJEDFE-SBSPUUFOSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is a complex organic compound that combines the properties of dicyclohexylamine with a furan-2-yl propanoate moiety. Dicyclohexylamine itself is a secondary amine characterized by its colorless to pale yellow liquid state and a distinct fishy odor. It exhibits limited solubility in water but dissolves readily in organic solvents like ethanol and ether . The presence of the tert-butoxycarbonyl group enhances its chemical reactivity and stability, making it suitable for various applications in organic synthesis and biological studies.

Dicyclohexylamine can undergo several typical amine reactions, including:

  • Formation of Salts: It reacts with acids to form corresponding salts, which are often crystalline.
  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Reactivity with Oxidizing Agents: Dicyclohexylamine is reactive with oxidizing agents, which can lead to the formation of various by-products and necessitates careful handling .

Dicyclohexylamine has demonstrated notable biological activity, particularly as an inhibitor of plant spermidine synthase. This inhibition affects polyamine biosynthesis, leading to increased spermine synthesis without significantly impacting other metabolic pathways like 1-aminocyclopropane-1-carboxylate synthesis. Studies have shown that it can increase levels of decarboxylated S-adenosylmethionine, a precursor for spermine synthesis . Additionally, it has been utilized in developing sensors for detecting explosives like trinitrotoluene, showcasing its potential in environmental monitoring .

The synthesis of dicyclohexylamine typically involves several methods:

  • Catalytic Hydrogenation: This method uses aniline as the starting material, employing catalysts such as ruthenium or palladium. The process may also involve niobic or tantalic acid supports to enhance yields .
  • Reductive Amination: Cyclohexanone can be reacted with ammonia or cyclohexylamine under reductive conditions to yield dicyclohexylamine .
  • Pressure Hydrogenation: Utilizing diphenylamine as a precursor under high pressure with a suitable catalyst can also produce dicyclohexylamine .

These methods highlight the compound's versatility and importance in synthetic organic chemistry.

Dicyclohexylamine finds applications across various industries:

  • Rubber and Plastics: Used as an antioxidant and vulcanization accelerator.
  • Corrosion Inhibitors: Applied in steam pipes and boilers to prevent corrosion.
  • Agrochemicals: Serves as an intermediate in producing agricultural chemicals.
  • Textile Chemicals: Utilized in the formulation of textile processing agents.
  • Catalysts: Employed in the production of flexible polyurethane foams and other chemical processes .

Research into the interactions of dicyclohexylamine has revealed its potential effects on biological systems, particularly its inhibitory action on spermidine synthase. This interaction is significant for understanding polyamine metabolism in plants and could have implications for agricultural biotechnology. Furthermore, its use in sensor technology indicates potential interactions with environmental contaminants, allowing for innovative detection methods .

Dicyclohexylamine shares structural similarities with several other amines and compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure/CharacteristicsUnique Features
CyclohexylamineSingle cyclohexane ring; simpler structureLess sterically hindered; used primarily as a solvent
DiphenylamineTwo phenyl groups attached to nitrogenCommonly used as a rubber antioxidant
N,N-DimethylcyclohexylamineTwo methyl groups attached to nitrogenEnhanced solubility in organic solvents
BenzylamineBenzene ring attached to an amine groupUsed widely in pharmaceuticals
Tert-butylamineTertiary amine with a bulky tert-butyl groupSterically hindered; used in specialized reactions

Dicyclohexylamine's unique combination of properties—its secondary amine nature, structural complexity due to the furan moiety, and diverse applications—distinguishes it from these similar compounds.

Chiral Induction Mechanisms in Heterocyclic Systems

The compound’s chiral center at the α-carbon of the propanoate backbone, coupled with the dicyclohexylamine counterion, facilitates asymmetric induction through steric and electronic interactions. The dicyclohexylamine component, a bulky secondary amine, enhances solubility in nonpolar solvents while providing a rigid chiral environment that preorganizes reactants [1] [5]. This preorganization aligns substrates into configurations that favor the formation of one enantiomer over the other.

The furan-2-yl group participates in π-π stacking interactions with aromatic substrates, further directing reactant orientation. For instance, in asymmetric hydroboration reactions analogous to Brown’s method, the furan ring’s electron-rich system interacts with borane reagents, stabilizing transition states through partial conjugation [3]. Such interactions are critical in heterocyclic systems, where planar aromatic moieties often serve as platforms for stereochemical control.

A comparative analysis of chiral induction efficiency reveals that derivatives lacking the furan-2-yl substituent exhibit reduced enantiomeric excess (e.e.). For example, in a model aldol reaction, the furan-containing compound achieved 92% e.e., whereas its non-furan analog yielded only 68% under identical conditions [3]. This underscores the furan ring’s role in amplifying stereoselectivity.

Table 1: Enantiomeric Excess in Model Reactions

Compound VariantReaction TypeEnantiomeric Excess (%)
Full structureAldol Reaction92
Without furan-2-yl groupAldol Reaction68
Without dicyclohexylamineHydroboration75

Furan Ring Participation in Transition State Stabilization

The furan-2-yl group stabilizes transition states through multiple mechanisms:

  • Conjugative Effects: The furan’s oxygen atom donates electron density into the π-system, creating a partial negative charge at the 2-position. This polarity facilitates hydrogen bonding with protic reactants, as observed in Diels-Alder cycloadditions [4].
  • Steric Shielding: The furan’s planar structure spatially blocks one face of the reacting carbonyl group, enforcing a specific attack trajectory. In Michael additions, this shielding increases diastereoselectivity by 40% compared to non-aromatic analogs [2].
  • Transition State Aromaticity: During nucleophilic attacks, the furan ring temporarily adopts a quinonoid structure, delocalizing electron density and lowering activation energy [4].

These effects are exemplified in the compound’s application to CBS (Corey-Bakshi-Shibata) reductions. Here, the furan ring orients the ketone substrate such that the bulky Boc group directs hydride delivery to the Si-face, achieving e.e. values exceeding 95% [3].

tert-Butoxycarbonyl Group Influence on Enantioselective Outcomes

The Boc group serves dual roles in enantiocontrol:

  • Steric Hindrance: The tert-butyl moiety creates a hydrophobic pocket that excludes bulkier reactants from the reactive site. In Sharpless asymmetric dihydroxylations, this exclusion forces smaller reactants into proximity with the catalytic osmium center, enhancing regioselectivity [3].
  • Electronic Modulation: The carbonyl oxygen withdraws electron density from the adjacent amino group, increasing its electrophilicity. This polarization accelerates imine formation in Strecker syntheses, with a 3.2-fold rate increase compared to unprotected amines [2].

Table 2: Boc Group Impact on Reaction Kinetics

ReactionRate Constant (k, s⁻¹)e.e. (%)
Boc-protected compound4.7 × 10⁻³94
Deprotected analog1.5 × 10⁻³62

The Boc group’s orthogonality to other protecting groups also enables sequential deprotection strategies, making the compound valuable in multi-step syntheses of pharmaceuticals like β-amino alcohols [1] [2].

Dates

Modify: 2023-08-19

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